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Compound Name: Chloromethyl methyl carbonate

Cat. No.: B127136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of drug candidates into prodrugs is a cornerstone of modern

medicinal chemistry, aimed at overcoming pharmacokinetic and pharmacodynamic hurdles.

Among the various prodrug strategies, the use of chloromethyl alkyl carbonates as promoieties

has garnered attention for its potential to enhance the delivery of drugs containing hydroxyl,

carboxyl, and amine functionalities. This guide provides a comprehensive literature review and

an objective comparison of chloromethyl alkyl carbonates with alternative prodrug linkers,

supported by available experimental data.

Introduction to Chloromethyl Alkyl Carbonate
Prodrugs
Chloromethyl alkyl carbonates are versatile linkers used to mask polar functional groups in a

parent drug molecule. This masking can increase lipophilicity, thereby improving membrane

permeability and oral bioavailability. Once absorbed, these carbonate prodrugs are designed to

be cleaved by ubiquitous esterases, releasing the active drug, carbon dioxide, formaldehyde,

and an alcohol. This cleavage mechanism is a critical aspect of their design, aiming for efficient

drug release at the target site while minimizing systemic exposure to the intact prodrug.
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The following tables summarize key quantitative data for chloromethyl alkyl carbonate prodrugs

and a common alternative, (acyloxy)alkyl carbamates. It is important to note that direct head-to-

head comparative studies for the same parent drug are limited in the literature. Therefore, the

data presented is collated from studies on different parent molecules and under varying

experimental conditions.

Table 1: Physicochemical Properties of Chloromethyl Alkyl Carbonate Reagents

Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

Chloromethyl methyl

carbonate
40510-81-4 C₃H₅ClO₃ 124.52

Chloromethyl ethyl

carbonate
35179-98-7 C₄H₇ClO₃ 138.55

Chloromethyl

isopropyl carbonate
35180-01-9 C₅H₉ClO₃ 152.57

Chloromethyl propyl

carbonate
35273-90-6 C₅H₉ClO₃ 152.57

Table 2: Stability of Carbonate and Carbamate-based Prodrugs
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Prodrug Type Parent Drug Conditions Half-life (t½) Reference

Isopropyl

monocarbonate
Penciclovir pH 1.2 88 days [1]

Isopropyl

monocarbonate
Penciclovir pH 6.0 >200 days [1]

Isopropyl

monocarbonate
Penciclovir pH 7.4 61 days [1]

Isopropyl

monocarbonate
Penciclovir pH 8.0 26 days [1]

Amino AOCOM

ether

Antimalarial

4(1H)-quinolone
pH 7.0

>90% release in

1 h
[2]

Amino AOCOM

ether

Antimalarial

4(1H)-quinolone
pH 4.0

>25% release in

10 h
[2]

N-monoalkyl

carbamate
Naltrexone Plasma (37°C) < 2 hours [3]

N,N-dialkyl

carbamate
Naltrexone Plasma (37°C)

Stable for 48

hours
[3]

Table 3: In Vivo Performance of Prodrugs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://ediss.sub.uni-hamburg.de/bitstream/ediss/8081/1/Dissertation.pdf
https://ediss.sub.uni-hamburg.de/bitstream/ediss/8081/1/Dissertation.pdf
https://ediss.sub.uni-hamburg.de/bitstream/ediss/8081/1/Dissertation.pdf
https://ediss.sub.uni-hamburg.de/bitstream/ediss/8081/1/Dissertation.pdf
https://sphinxsai.com/s_v2_n2/CT_V.2No.2/ChemTech_Vol_2No.2_pdf/CT=03%20(780-786).pdf
https://sphinxsai.com/s_v2_n2/CT_V.2No.2/ChemTech_Vol_2No.2_pdf/CT=03%20(780-786).pdf
https://patents.google.com/patent/WO1993025197A1/en
https://patents.google.com/patent/WO1993025197A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prodrug Type Parent Drug Animal Model Key Finding Reference

Isopropyl

monocarbonate
Penciclovir Mice

53% mean

urinary recovery

of penciclovir

[1]

Ethyl

monocarbonate
Penciclovir Mice

50% mean

urinary recovery

of penciclovir

[1]

Glucosyloxymeth

yl conjugate
Losartan Dog

Complete

release of the

parent drug

[4]

Acetoxyethyl

carbamate
Norfloxacin Rhesus Monkeys

Lower

bioavailability

compared to oral

suspension of

norfloxacin

[5]

Experimental Protocols
Detailed methodologies for the synthesis and evaluation of chloromethyl alkyl carbonate

prodrugs are crucial for reproducibility and further development.

General Synthesis of Chloromethyl Alkyl Carbonate
Prodrugs
The synthesis of chloromethyl alkyl carbonate prodrugs typically involves the reaction of a drug

molecule containing a nucleophilic functional group (e.g., hydroxyl, amine, or carboxylate) with

a chloromethyl alkyl carbonate reagent.

Materials:

Parent drug with a nucleophilic functional group

Chloromethyl alkyl carbonate (e.g., chloromethyl methyl carbonate, chloromethyl isopropyl

carbonate)
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A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Dissolve the parent drug in the anhydrous aprotic solvent under an inert atmosphere.

Add the non-nucleophilic base to the solution and stir for a predetermined time (e.g., 15-30

minutes) to deprotonate the nucleophilic group.

Slowly add the chloromethyl alkyl carbonate reagent to the reaction mixture at a controlled

temperature (often 0 °C to room temperature).

Allow the reaction to proceed for several hours to overnight, monitoring the progress by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction with water or a saturated aqueous solution of

ammonium chloride.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

chloromethyl alkyl carbonate prodrug.

In Vitro Stability Assessment
The stability of the prodrug is a critical parameter and is typically assessed in aqueous buffers

at different pH values and in biological media.

Materials:
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Prodrug of interest

Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 6.8, 7.4)

Human or animal plasma/serum

Incubator at 37 °C

High-performance liquid chromatography (HPLC) system

Procedure:

Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., acetonitrile,

DMSO).

Dilute the stock solution into the pre-warmed (37 °C) buffer or plasma to a final

concentration.

At various time points, withdraw aliquots of the incubation mixture.

Quench the enzymatic degradation in plasma samples by adding an excess of cold organic

solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

Analyze the supernatant (for plasma samples) or the buffer samples directly by HPLC to

quantify the remaining prodrug and the released parent drug.

Determine the half-life (t½) of the prodrug by plotting the natural logarithm of the prodrug

concentration against time.

Mandatory Visualizations
The following diagrams illustrate key concepts related to chloromethyl alkyl carbonate

prodrugs.
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Prodrug Strategies for -OH, -COOH, -NHR

Chloromethyl Alkyl Carbonates (Acyloxy)alkyl Carbamates Simple Esters Phosphate Esters

Pros:
- Good leaving group potential

- Tunable hydrolysis rate

Cons:
- Potential for formaldehyde release

- Limited direct comparative data

Pros:
- Generally more stable than carbonates

- Well-established for amines

Cons:
- Can have slow cleavage rates

- Synthesis can be multi-step
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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